Pegasus

説明

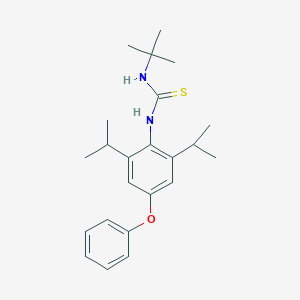

Diafenthiuron as a Thiourea (B124793) Insecticide and Acaricide

Diafenthiuron is classified as a thiourea insecticide and acaricide, belonging to the chemical class of aromatic ethers. herts.ac.ukuni.lu It functions as a pro-insecticide, meaning it is biologically inactive in its original form and requires metabolic or photochemical transformation to exert its pesticidal effects. nih.govnih.govchemicalbook.com Upon exposure to sunlight or metabolic processes within the target organism, Diafenthiuron is rapidly desulfurated into its active carbodiimide (B86325) product, known as CGA-140408. nih.govnih.govwppdb.com

The primary mode of action of this carbodiimide metabolite is the inhibition of mitochondrial respiration. uni.lunih.govnih.govuni.lu Specifically, CGA-140408 selectively blocks the coupling site of mitochondrial ATP synthase, leading to the disruption of adenosine (B11128) triphosphate (ATP) production, which is vital for cellular energy. uni.lunih.govchemicalbook.comwppdb.com This mechanism distinguishes Diafenthiuron from many other commercial insecticides that target different molecular sites, such as acetylcholinesterase or sodium channels. nih.gov

Diafenthiuron exhibits broad-spectrum activity, effective against a wide range of sucking pests and mites. These include, but are not limited to, mites (Tetranychidae, Tarsonemidae, spider mites, citrus rust mites), whiteflies (Aleyrodidae, Bemisia tabaci, Trialeurodes vaporariorum), aphids (Aphididae, Myzus persicae), thrips (Scirtothrips dorsalis, chili thrips), jassids (Amrasca biguttula biguttula), and the diamondback moth (Plutella xylostella). herts.ac.uknih.govwppdb.comnih.govwikipedia.org Its activity is characterized by contact and ingestion, with some ovicidal properties, and it also demonstrates trans-laminar action and a vaporizing effect, contributing to enhanced pest control. nih.gov

The physicochemical properties of Diafenthiuron are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂N₂OS | herts.ac.uknih.govwppdb.com |

| Molar Mass | 384.58 g·mol⁻¹ | uni.lunih.govwppdb.com |

| CAS Number | 80060-09-9 | herts.ac.uknih.govwppdb.com |

| PubChem CID | 3034380 | herts.ac.ukwppdb.comuni.lu |

| IUPAC Name | 1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | herts.ac.uknih.govwppdb.com |

| Physical State | White powder | nih.gov |

| Melting Point | 144.6-147.7°C | nih.gov |

| Vapour Pressure | <0.002 mPa (25 °C) | nih.gov |

| Aqueous Solubility | 0.06 mg/l (20-25 °C) | nih.gov |

| LogP (Partition Coefficient) | 5.76 | nih.govwppdb.com |

| Hydrolysis DT₅₀ | 3.6 d (pH 7, 25 °C) | nih.gov |

| Aqueous Photolysis DT₅₀ | 1.6 h (pH 7, 25 °C) | nih.gov |

Evolution of Diafenthiuron in Pest Management

The introduction of Diafenthiuron to the agricultural market in 1990 by Ciba-Geigy marked a significant advancement in pest management. wppdb.com Its development occurred within a broader historical context where the widespread and often indiscriminate use of synthetic organic insecticides, such as DDT, from the 1940s onwards, led to increasing issues of insecticide resistance and ecological backlash. This necessitated a shift towards more sophisticated and targeted pest control strategies, including the principles of integrated pest management (IPM).

Diafenthiuron's novel mode of action, targeting mitochondrial respiration, provided a new avenue for combating pests that had developed resistance to older chemical classes. nih.govwppdb.com It is categorized under the Insecticide Resistance Action Committee (IRAC) Group 12A, a classification that aids in resistance management by promoting rotation of insecticides with different modes of action. wppdb.com Since 1998, Diafenthiuron has been utilized as an alternative for controlling challenging pests like Bemisia tabaci in cotton in certain regions, demonstrating its role in diversifying pest control options. wikipedia.org Its broad-spectrum activity against key sucking pests and mites made it a valuable addition to the arsenal (B13267) of crop protection chemicals, particularly in crops like cotton, fruits, and vegetables where these pests pose significant threats to yield and quality. nih.govwikipedia.org

Significance of Diafenthiuron Research in Contemporary Agricultural Systems

Research into Diafenthiuron remains crucial for addressing ongoing challenges in contemporary agricultural systems. Its continued importance stems from its effectiveness against a range of economically significant pests that impact various crops globally. nih.govwikipedia.org Studies have consistently demonstrated Diafenthiuron's efficacy in controlling pests such as spider mites, aphids, and whiteflies in cotton, citrus rust mites and aphids in citrus fruits, and grape leafhoppers and mites in grapes. wppdb.com

Further research has focused on understanding the intricate metabolic activation of Diafenthiuron, highlighting its pro-pesticide nature and the role of its carbodiimide metabolite. chemicalbook.com Investigations into its environmental fate, including its photolysis and degradation pathways into by-products like Diafenthiuron urea (B33335), contribute to a comprehensive understanding of its behavior in different environmental compartments. uni.lunih.govwppdb.com

The significance of Diafenthiuron research also extends to its integration within broader pest management frameworks. Studies evaluating its bio-efficacy, sometimes in combination with other active ingredients, aim to optimize its use for enhanced pest control and to manage potential resistance development. By providing an effective tool against a wide array of pests with a distinct mode of action, Diafenthiuron research supports the overarching goals of sustainable agriculture and integrated pest management (IPM), which seek to identify and implement effective chemical applications while minimizing negative impacts and prolonging the viability of control options.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWBFOBYOAGEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041845 | |

| Record name | Diafenthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80060-09-9 | |

| Record name | Diafenthiuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80060-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diafenthiuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diafenthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAFENTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action in Target Organisms

Diafenthiuron as a Pro-pesticide Requiring Bioactivation

Diafenthiuron in its parent form is biologically inactive. researchgate.netnih.gov Its toxicity is contingent upon its transformation into its corresponding carbodiimide (B86325) derivative, Diafenthiuron carbodiimide (DFCD). researchgate.netnih.govcoromandel.biz This conversion, or bioactivation, can be initiated through two primary pathways: enzymatic biotransformation within the target organism and photochemical activation by sunlight. researchgate.netnih.govwikipedia.org This pro-pesticide strategy means that the toxic agent is generated at or within the target pest. researchgate.net

Within target organisms, Diafenthiuron undergoes metabolic conversion into its active carbodiimide form. coromandel.bizresearchgate.net This biotransformation is an oxidative process primarily mediated by microsomal enzyme systems. researchgate.netnih.gov The formation of the active metabolite is dependent on the presence of NADPH and active microsomes, pointing to the involvement of specific oxygenase enzymes. researchgate.netnih.gov

There is substantial evidence for the involvement of Cytochrome P450-dependent monooxygenases (CYPs) in the bioactivation of Diafenthiuron. researchgate.netnih.govcabidigitallibrary.org These enzymes are understood to mediate the initial desulfuration or S-oxidation of the thiourea (B124793) group. wikipedia.orgcabidigitallibrary.org In vitro studies using rat liver microsomes have demonstrated that Diafenthiuron binds to cytochrome P450 as a substrate. cabidigitallibrary.org The requirement of NADPH and the effects of specific inhibitors in microsomal assays confirm that CYPs play a crucial role in the metabolic pathway leading to the formation of the toxic carbodiimide. researchgate.netnih.gov

In addition to CYPs, FAD-dependent monooxygenases (FMOs) may also participate in the activation process. researchgate.netnih.gov Research suggests that FMOs could be involved in a step that follows the initial sulfoxidation of Diafenthiuron. researchgate.netnih.gov The initial oxidation by CYPs forms a sulfoxide (B87167) intermediate, which is then believed to be further acted upon to yield the final carbodiimide. researchgate.netnih.gov

The enzymatic pathways for Diafenthiuron metabolism exhibit significant variation across different species. In vitro studies using microsomes from various vertebrate livers and insect tissues have revealed distinct metabolite profiles, which contributes to the selective toxicity of the compound. researchgate.netnih.gov

For instance, microsomes from pig and bovine livers almost exclusively produce the active carbodiimide. In contrast, assays with rat and mouse microsomes yield p-hydroxydiafenthiuron as a typical product, representing an inactivation pathway. In hen and fish microsomes, the sulfomonoxide intermediate is the predominant metabolite. researchgate.netnih.gov This demonstrates that the efficiency of the conversion to the toxic carbodiimide versus detoxification products varies significantly among species. researchgate.netnih.gov

| Species | Primary Metabolite(s) | Metabolic Outcome |

|---|---|---|

| Pig, Bovine | Carbodiimide | Activation |

| Rat, Mouse | p-hydroxydiafenthiuron | Inactivation/Detoxification |

| Hen, Fish | Sulfomonoxide | Intermediate Formation |

Diafenthiuron can be readily converted to its active carbodiimide metabolite abiotically through the action of sunlight. researchgate.netcabidigitallibrary.org This photochemical transformation is a major pathway for its activation and subsequent degradation in the environment. wikipedia.orgresearchgate.net The process of desulfuration is rapid in the presence of sunlight and singlet oxygen. researchgate.netcabidigitallibrary.org Direct photolysis is considered the primary degradation pathway for the parent compound in aqueous conditions. researchgate.net

Enzymatic Biotransformation to the Active Metabolite

Inhibition of Mitochondrial Respiration by Diafenthiuron Carbodiimide

The toxicity of Diafenthiuron is ultimately caused by its active metabolite, Diafenthiuron carbodiimide, which is a potent inhibitor of mitochondrial respiration. researchgate.netndpublisher.inpeptechbio.comcabidigitallibrary.org This inhibition disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to paralysis and death of the target pest. coromandel.bizpeptechbio.comwikipedia.org

The mechanism of inhibition is highly specific. Diafenthiuron carbodiimide covalently and irreversibly binds to key components of the mitochondrial machinery. researchgate.netnih.govwikipedia.org Research has identified two primary molecular targets for this binding action:

F0-ATPase subunit: The carbodiimide selectively binds to the proteolipid subunit (an 8 kDa protein) of the F0 component of ATP synthase, located in the inner mitochondrial membrane. researchgate.netnih.gov This action is similar to that of the classic mitochondrial inhibitor dicyclohexylcarbodiimide. cabidigitallibrary.org

Porin: The active metabolite also binds to porin (a 30 kDa protein), also known as a voltage-dependent anion channel (VDAC), located in the outer mitochondrial membrane. researchgate.netnih.gov

By binding to these proteins, Diafenthiuron carbodiimide effectively blocks the proton channel of the ATP synthase complex, which is essential for oxidative phosphorylation. wikipedia.org This disruption of the ATP synthase ultimately halts the production of ATP, leading to a complete breakdown of the cell's energy metabolism. coromandel.bizpeptechbio.com

Binding to F0-ATPase Proteolipid (8 kDa) in the Inner Mitochondrial Membrane

The principal molecular target of diafenthiuron's active carbodiimide metabolite is the F0 subunit of the mitochondrial F1F0-ATP synthase, specifically the 8-kDa proteolipid. This enzyme complex, located in the inner mitochondrial membrane, is essential for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The carbodiimide derivative of diafenthiuron binds covalently and irreversibly to a specific amino acid residue within the proton channel of the F0 proteolipid. This binding action effectively blocks the translocation of protons across the inner mitochondrial membrane, which is the driving force for ATP synthesis. The inhibition of this crucial enzyme leads to a complete shutdown of oxidative phosphorylation.

Disruption of ATP Synthesis and Energy Metabolism

The covalent modification of the F0-ATPase proteolipid by the diafenthiuron carbodiimide is the direct cause of the profound disruption in ATP synthesis. By blocking the proton channel, the electrochemical gradient generated by the electron transport chain cannot be utilized to produce ATP. This leads to a rapid and severe depletion of cellular ATP levels, precipitating an energy crisis within the organism. All energy-dependent physiological processes, such as nerve transmission, muscle contraction, and maintenance of ion gradients, are consequently impaired, leading to paralysis and eventual death of the target pest.

Research Findings on Diafenthiuron's Impact on Mitochondrial Respiration

| Organism/System | Key Finding |

| Rat liver mitochondria | Strong inhibitor of state 3 (ADP-stimulated) respiration. |

| Spodoptera litura (Tobacco cutworm) | Significant reduction in ATP levels in larval tissues post-treatment. |

| Tetranychus urticae (Two-spotted spider mite) | Inhibition of mitochondrial electron transport chain activity. |

Ancillary Modes of Action

Moulting Inhibition

Diafenthiuron has been documented to interfere with the moulting process in various arthropod pests. Moulting, or ecdysis, is a highly energy-intensive process that is fundamental to the growth and development of insects and mites. The severe energy depletion caused by the inhibition of ATP synthesis directly impacts the physiological processes required for successful moulting. Organisms exposed to sublethal concentrations of diafenthiuron may fail to properly shed their old exoskeleton, leading to morphological deformities and mortality during the moult.

Insect Growth Regulatory Activity

Diafenthiuron also demonstrates properties of an insect growth regulator (IGR). This activity is a downstream consequence of its metabolic disruption. By interfering with the energy supply, diafenthiuron can disrupt the intricate hormonal signaling and developmental pathways that govern insect growth and metamorphosis. This can manifest as a failure to transition between larval instars, abnormal pupal development, reduced fecundity, and decreased viability of offspring in exposed adults. This IGR-like effect provides an additional layer of control over pest populations by impacting their reproductive and developmental success.

Summary of Ancillary Effects

| Effect | Mechanism | Consequence |

| Moulting Inhibition | Disruption of energy-dependent physiological processes required for ecdysis. | Failed moulting, deformities, mortality. |

| Insect Growth Regulation | Interference with energy-dependent hormonal and developmental pathways. | Disrupted metamorphosis, reduced fecundity, decreased population viability. |

Metabolism and Environmental Fate of Diafenthiuron and Its Metabolites

Transformation Pathways in Environmental Compartments

Diafenthiuron, a thiourea (B124793) insecticide and acaricide, undergoes transformation in various environmental compartments through biotic and abiotic processes. The primary pathways for its dissipation include photodegradation in aqueous systems and degradation in soil. These processes lead to the formation of several metabolites, with the carbodiimide (B86325) derivative being of particular significance due to its biological activity.

Photodegradation in Aqueous Systems

Direct photolysis by sunlight is a major degradation pathway for diafenthiuron in the environment. sigmaaldrich.comresearchgate.net When diafenthiuron enters aqueous systems, it is broken down by sunlight into two main by-products: diafenthiuron carbodiimide and diafenthiuron urea (B33335). wikipedia.org This photochemical transformation is a key aspect of its environmental fate. wikipedia.org

Upon exposure to sunlight in aqueous solutions, diafenthiuron is photochemically transformed into its highly reactive metabolite, diafenthiuron carbodiimide (identified as CGA-140,408 or DFCD). sigmaaldrich.comwikipedia.orgnih.gov This conversion is a critical activation step, as the carbodiimide derivative is the agent responsible for the compound's biological activity. researchgate.netnih.gov The desulfuration of the parent thiourea molecule to the carbodiimide can be mediated by sunlight and singlet oxygen. fao.org

The degradation process continues with the further photo-transformation of diafenthiuron carbodiimide into diafenthiuron urea (CGA-177,960). sigmaaldrich.comwikipedia.orgnih.gov This subsequent reaction is also driven by sunlight and represents a further step in the breakdown of diafenthiuron in the aquatic environment. wikipedia.org

The rate of photodegradation of diafenthiuron and its metabolites can be influenced by various environmental factors. The photodegradation of both diafenthiuron carbodiimide and diafenthiuron urea is enhanced in water containing humic acid. researchgate.netnih.gov

Research involving the use of isopropanol, a radical quencher, and de-aeration has shown strong inhibition of the photolysis of these compounds. nih.gov This suggests that oxygen radical-mediated reactions play a significant role in the photodegradation process in aqueous systems. researchgate.netnih.gov

Degradation in Soil Systems

Diafenthiuron is not considered persistent in most soil environments. herts.ac.uk Environmental exposure primarily involves the soil, and both laboratory and field studies indicate that diafenthiuron and its active carbodiimide metabolite degrade readily in this compartment. apvma.gov.au

Under aerobic conditions, diafenthiuron demonstrates rapid degradation in soil. Studies have shown that the degradation follows first-order kinetics. nih.gov The persistence of the compound in aerobic soil is low, with a reported half-life of less than 36 hours. apvma.gov.au This rapid degradation minimizes the potential for accumulation and leaching in soil. apvma.gov.au

Table 1: Aerobic Soil Degradation of Diafenthiuron

| Parameter | Value | Reference |

|---|---|---|

| Degradation Rate | Rapid | apvma.gov.au |

| Half-life (DT50) | < 36 hours | apvma.gov.au |

| Persistence | Non-persistent | herts.ac.uk |

Sorption Dynamics to Soil Particles

Diafenthiuron exhibits strong sorption dynamics to soil particles, a characteristic primarily attributed to its physicochemical properties. The lipophilic nature of the diafenthiuron molecule, indicated by its high octanol-water partition coefficient (log Kow of 5.76), suggests a strong affinity for the organic matter fraction within the soil matrix. herts.ac.uk This inherent property leads to the significant binding of diafenthiuron and its principal metabolites to soil particles. coromandel.biz

The strong sorptivity of diafenthiuron to soil has direct implications for its environmental mobility. This binding action effectively retards its movement through the soil profile, thereby minimizing the potential for leaching into groundwater. herts.ac.uk Consequently, environmental exposure is largely confined to the upper soil layers where the compound is applied. apvma.gov.au Laboratory and field observations consistently indicate that both diafenthiuron and its active carbodiimide metabolite degrade readily in the soil, further limiting any potential for downward movement. apvma.gov.au This combination of strong adsorption and rapid degradation in soil contributes to a low potential for groundwater contamination. herts.ac.uk While the potential for bioaccumulation exists due to its high bioaccumulation factor, studies have shown this is unlikely in natural environments due to its limited persistence and strong sorption to soil and sediment. apvma.gov.au

The table below summarizes the key parameters influencing the sorption of diafenthiuron to soil.

| Parameter | Value | Implication for Sorption |

| Octanol-Water Partition Coefficient (log Kow) | 5.76 herts.ac.uk | High lipophilicity, indicating a strong affinity for soil organic matter. |

| Water Solubility | 0.06 mg/L (at 20-25 °C) coromandel.biz | Low water solubility contributes to partitioning from the aqueous phase to soil particles. |

| General Sorption Behavior | Strong sorptivity to soil particles. coromandel.biz | Reduced mobility and bioavailability in the soil environment. |

Hydrolytic Stability and Pathways

The hydrolytic stability of diafenthiuron is significantly influenced by the pH of the aqueous medium. apvma.gov.au Under acidic and neutral conditions, diafenthiuron demonstrates considerable stability. apvma.gov.au However, the rate of hydrolysis increases as the pH becomes more alkaline. usu.edumissouri.edu The degradation of pesticides through alkaline hydrolysis is a chemical reaction that transforms the active ingredient into inactive forms. msu.edu

Research has quantified the half-life of diafenthiuron at various pH levels and temperatures, providing insights into its persistence in different aqueous environments. These studies show that while stable under acidic conditions, its degradation accelerates in neutral and, more significantly, in alkaline waters. coromandel.bizapvma.gov.au The primary pathway of degradation in aqueous solutions, particularly in the presence of sunlight, involves photolysis, which is a major degradation mechanism for diafenthiuron. apvma.gov.auwikipedia.org The degradation products identified from hydrolysis and photolysis studies include the carbodiimide and urea derivatives of diafenthiuron. apvma.gov.au

The following table presents the hydrolytic half-life of diafenthiuron at different pH values and temperatures.

| pH | Temperature (°C) | Half-life |

| 5 | 20 | 4.1 years apvma.gov.au |

| 5 | 30 | 87.2 days apvma.gov.au |

| 7 | 20 | 1.2 years apvma.gov.au |

| 7 | 25 | 3.6 days coromandel.biz |

| 7 | 30 | 136.7 days apvma.gov.au |

| 9 | 20 | 2.2 years apvma.gov.au |

| 9 | 30 | 58.3 days apvma.gov.au |

Metabolite Profiling and Identification

Diafenthiuron, a pro-pesticide, undergoes transformation into several metabolites through both biotic and abiotic processes. The metabolic pathways are crucial for its bioactivation into its toxic form as well as its subsequent detoxification and degradation. The primary metabolites identified are Diafenthiuron Carbodiimide (CGA-140408/DFCD), Diafenthiuron Urea (CGA-177960), p-Hydroxydiafenthiuron, and Sulfomonoxide.

Diafenthiuron Carbodiimide (CGA-140408/DFCD)

Diafenthiuron Carbodiimide is the biologically active metabolite of diafenthiuron. wikipedia.orgnih.gov Its formation is a critical step in the insecticidal and acaricidal action of the parent compound. This conversion can occur through two primary pathways: photochemically, driven by sunlight, and metabolically, through enzymatic action within the target organism. wikipedia.orgnih.gov The metabolic conversion is primarily mediated by cytochrome P450 monooxygenases and potentially FAD-dependent monooxygenases. nih.gov The desulfuration of the parent thiourea molecule leads to the formation of this highly reactive carbodiimide. wikipedia.org

Diafenthiuron Urea (CGA-177960)

Diafenthiuron Urea is a significant degradation product of both diafenthiuron and its active carbodiimide metabolite. wikipedia.org In aqueous environments, the photodegradation of diafenthiuron initially yields Diafenthiuron Carbodiimide, which is then further transformed into Diafenthiuron Urea upon continued exposure to sunlight. wikipedia.org This urea derivative is considered a detoxification product, as it is less toxic than the carbodiimide metabolite. apvma.gov.au Its formation represents a key step in the environmental dissipation of diafenthiuron residues.

p-Hydroxydiafenthiuron

p-Hydroxydiafenthiuron is a product of the metabolic oxidation of the parent diafenthiuron molecule. nih.gov This metabolite has been identified in in-vitro studies using microsomes from various vertebrate livers. nih.gov Specifically, it was found to be a typical product in assays conducted with rat and mouse microsomes. nih.gov The formation of p-Hydroxydiafenthiuron is dependent on the presence of NADPH and active microsomes, implicating a role for cytochrome P450-dependent monooxygenases in its production. nih.gov

Sulfomonoxide and Diafenthiuron-methanimidamide

The sulfomonoxide of diafenthiuron is another key metabolite formed during its oxidative metabolism. nih.gov In-vitro studies have shown that the formation of this metabolite can vary significantly between species. For instance, it was the predominant metabolite in assays using hen and fish microsomes. nih.gov The sulfoxide (B87167) is considered a precursor to the formation of the active carbodiimide. nih.gov

The table below provides a summary of the key metabolites of diafenthiuron.

| Metabolite Name | Alternate Name(s) | Formation Pathway(s) | Role/Significance |

| Diafenthiuron Carbodiimide | CGA-140408, DFCD | Photochemical, Metabolic (Cytochrome P450) wikipedia.orgnih.gov | Biologically active form, responsible for pesticidal activity. nih.gov |

| Diafenthiuron Urea | CGA-177960 | Photochemical (from Carbodiimide) wikipedia.org | Detoxification product, environmental degradate. apvma.gov.au |

| p-Hydroxydiafenthiuron | - | Metabolic (Cytochrome P450) nih.gov | Product of oxidative metabolism, observed in mammals. nih.gov |

| Sulfomonoxide | - | Metabolic (Cytochrome P450, FMOs) nih.gov | Precursor to the active carbodiimide metabolite. nih.gov |

Biotransformation in Biological Systems

The conversion of diafenthiuron into its biologically active form, a carbodiimide derivative, is a key step mediated by both abiotic factors like sunlight and biotic, enzymatic processes within organisms. nih.gov This biotransformation is central to its mode of action, which involves the inhibition of mitochondrial ATP synthase. researchgate.net

In vitro studies using liver microsomes from a range of vertebrate species have demonstrated that the metabolism of diafenthiuron is significantly influenced by the enzymatic makeup of the species, particularly cytochrome P450-dependent monooxygenases. nih.gov These enzymes catalyze the initial steps of biotransformation. nih.govnih.govmdpi.com

Research has shown that while a common set of metabolites is produced, their relative quantities vary considerably among different vertebrate groups. nih.gov In rat and mouse liver microsomes, the primary metabolic reaction is hydroxylation, leading to the formation of p-hydroxydiafenthiuron. nih.gov Conversely, in microsomes from hens and fish, sulfoxidation is the predominant pathway, resulting in a sulfomonoxide metabolite. nih.gov Pig and bovine liver microsomes almost exclusively produce the active carbodiimide metabolite, with the sulfoxide identified as a precursor in this conversion. nih.gov The formation of all these metabolites is dependent on the presence of NADPH, further implicating the role of cytochrome P450 enzymes. nih.gov Studies in rats have also shown that after administration, the majority of the dose is excreted in the feces.

| Vertebrate Model | Primary Metabolite | Metabolic Pathway |

|---|---|---|

| Rat, Mouse | p-hydroxydiafenthiuron | Hydroxylation |

| Hen, Fish | Sulfomonoxide | Sulfoxidation |

| Pig, Bovine | Diafenthiuron carbodiimide | Desulfuration (via sulfoxide intermediate) |

In target invertebrate pests, the metabolic activation of diafenthiuron is a critical process for its toxicity. researchgate.net Similar to vertebrates, this transformation is mediated by cytochrome P450 enzymes. nih.govunimore.it The primary metabolic event is the conversion of the parent thiourea compound into the active carbodiimide derivative (CGA 140408). nih.govresearchgate.net This process, known as desulfuration, can be catalyzed by microsomal oxidation. nih.govresearchgate.net

Studies using microsomes from locust Malpighian tubules have confirmed the role of cytochrome P450 in this activation step. nih.gov This enzymatic conversion is a key factor in the selectivity of diafenthiuron, as the rate and extent of activation can differ between target pests and non-target organisms. researchgate.net Once formed, the carbodiimide metabolite exerts its toxic effect by inhibiting mitochondrial respiration. nih.gov

In plants, diafenthiuron exhibits complex metabolic patterns. Following application, it can be broken down into several degradation products. researchgate.net The primary metabolites identified in crops such as cotton, tomatoes, and apples include diafenthiuron-urea (CGA 177960) and diafenthiuron-methanimidamide. researchgate.net The carbodiimide form is an intermediate that is quickly transformed into the more stable urea derivative. researchgate.netwikipedia.org Research indicates that some degradation products of diafenthiuron may be more toxic than the parent compound. researchgate.netresearchgate.net The uptake of diafenthiuron residues from the soil by plants is generally low.

Environmental Mobility and Persistence

The environmental fate of diafenthiuron is governed by its physicochemical properties and its interactions with soil, water, and sunlight. It has a low aqueous solubility and is unlikely to leach into groundwater. herts.ac.uk However, it can enter aquatic systems through spray drift and surface runoff. apvma.gov.au

Diafenthiuron exhibits a low potential for leaching through soil profiles into groundwater. herts.ac.uk This is primarily due to its low water solubility and strong sorption to soil particles. Regulatory assessments and databases consistently characterize it as having low leachability. herts.ac.ukapvma.gov.au

Factors that limit leaching include:

Strong Adsorption: Diafenthiuron and its primary metabolites bind tightly to soil particles, which immobilizes them in the upper soil layers.

Rapid Degradation: The compound degrades rapidly in soil, with reported half-life (DT50) values ranging from less than one hour to 1.4 days. This rapid breakdown minimizes the amount of the parent compound available to be transported downward. pesticidestewardship.orgnih.gov

Low Water Solubility: Its poor solubility in water restricts its movement with soil water. herts.ac.uk

The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, is low for diafenthiuron, reinforcing the assessment that it is unlikely to contaminate groundwater. herts.ac.ukwa.gov

| Parameter | Value/Classification | Implication |

|---|---|---|

| Water Solubility | Low | Reduces mobility in soil water. |

| Soil Sorption | Strong | Binds tightly to soil, preventing leaching. |

| Soil Half-Life (DT50) | < 1 hour to 1.4 days | Rapid degradation limits persistence and availability for leaching. |

| Leaching Potential (GUS rating) | Low herts.ac.uk | Unlikely to contaminate groundwater. |

While leaching is not a primary concern, diafenthiuron can enter aquatic ecosystems through off-target movement during and after application. apvma.gov.au The main pathways for this are spray drift and surface runoff. apvma.gov.auresearchgate.net

Spray Drift: During application, especially via aerial methods, fine droplets of the pesticide can be carried by wind away from the target area and deposited into nearby water bodies. apvma.gov.auresearchgate.net The extent of drift is influenced by factors such as wind speed, application height, and nozzle type. epa.gov

Runoff: If rainfall or heavy irrigation occurs after application, diafenthiuron can be transported from treated fields into adjacent aquatic systems, either dissolved in the water or bound to eroding soil particles. researchgate.netnih.gov

Once in an aquatic environment, diafenthiuron is subject to rapid degradation, primarily through photolysis (breakdown by sunlight). wikipedia.orgnih.gov Sunlight quickly converts diafenthiuron into its carbodiimide (CGA 140408) and subsequently into the urea (CGA 177960) derivative. nih.gov Laboratory and field studies confirm this rapid degradation in water. apvma.gov.au Despite its low persistence, the entry of diafenthiuron and its metabolites into water bodies can pose a risk to aquatic organisms. apvma.gov.au

Potential for Bioaccumulation versus Environmental Accumulation

The environmental fate of diafenthiuron is characterized by a notable contrast between its inherent chemical properties, which suggest a potential for bioaccumulation, and its behavior in the environment, where rapid degradation processes limit both bioaccumulation and environmental accumulation. The analysis of its potential to persist and concentrate in organisms and environmental compartments requires an examination of its physicochemical characteristics alongside its environmental degradation and partitioning behavior.

Bioaccumulation Potential

Bioaccumulation refers to the net uptake of a chemical by an organism from all possible environmental sources, including water, sediment, and diet. epa.govnih.gov A key indicator for a substance's bioaccumulation potential is its n-octanol-water partition coefficient (Kow), expressed as log P or logPow. science.govbiorxiv.org A high log P value indicates greater lipid solubility (lipophilicity), suggesting a tendency for the chemical to accumulate in the fatty tissues of organisms. wikipedia.org

Diafenthiuron possesses a high log P value, indicating a strong potential for bioaccumulation. wikipedia.orgherts.ac.uk This is further supported by a significant bioaccumulation factor of approximately 800 that has been reported in laboratory settings. wikipedia.orgapvma.gov.au The bioconcentration factor (BCF), which measures the accumulation of a water-borne chemical in an organism, is another critical metric. wikipedia.orgchemsafetypro.com Regulatory agencies use BCF values to classify substances, with thresholds for "bioaccumulative" (B) or "very bioaccumulative" (vB) often set at BCF values greater than 2,000 and 5,000, respectively, by regulations like REACH in the European Union. wikipedia.orgchemsafetypro.com While the reported bioaccumulation factor for diafenthiuron is considerable, it falls below these specific regulatory thresholds for a formal "bioaccumulative" classification.

| Property | Value | Source |

| Log P (Octanol-water partition coefficient) | 5.76 | wikipedia.orgherts.ac.uk |

| Bioaccumulation Factor | ~800 | wikipedia.orgapvma.gov.au |

| Water Solubility | Low (0.05 mg/L at 20°C) | herts.ac.uk |

Factors Mitigating Bioaccumulation

Despite its lipophilicity and a significant laboratory-derived bioaccumulation factor, field observations and mesocosm studies indicate that significant bioaccumulation of diafenthiuron is unlikely in natural environments. apvma.gov.au This discrepancy is primarily attributed to its limited environmental persistence, driven by several key factors:

Rapid Degradation: Diafenthiuron is not persistent in soil or aquatic environments. herts.ac.ukapvma.gov.au It undergoes rapid photodegradation in both water and soil. wikipedia.orgpomais.com The dissipation time for 50% of the product (DT50) in field conditions is remarkably short, reported to be less than 22 hours. apvma.gov.au In soil, the DT50 ranges from less than one hour to 1.4 days. This rapid breakdown significantly reduces the exposure time for organisms, thereby limiting the potential for accumulation in their tissues. wikipedia.org

Metabolic Transformation: Diafenthiuron is a propesticide, meaning it is converted into its biologically active form after application. researchgate.netnih.gov It is metabolically transformed into its active carbodiimide metabolite. This reactive metabolite is then further and rapidly degraded to less toxic compounds, such as diafenthiuron urea. wikipedia.org This process of activation followed by rapid inactivation and degradation prevents the parent compound from persisting long enough to bioaccumulate. researchgate.net

| Environmental Compartment | Degradation Half-Life (DT50) | Source |

| Field (General) | < 22 hours | apvma.gov.au |

| Soil | < 1 hour to 1.4 days |

Environmental Accumulation

Environmental accumulation refers to the persistence of a chemical in a specific environmental compartment, such as soil, water, or sediment. The same properties that limit diafenthiuron's bioaccumulation also prevent its significant accumulation in the environment.

Soil: Diafenthiuron exhibits strong sorption to soil particles. wikipedia.orgapvma.gov.au This high sorption capacity, combined with its rapid degradation, makes accumulation and leaching in soils unlikely. apvma.gov.au Its low water solubility further limits its mobility in the soil column, making contamination of groundwater improbable. wikipedia.orgherts.ac.uk

Water: Although diafenthiuron can enter water bodies through spray drift, its persistence is minimal. wikipedia.orgapvma.gov.au The rapid photodegradation, with a half-life of less than a day, prevents it from accumulating in the water column. wikipedia.orgapvma.gov.au

Sediment: Due to its strong sorption capacity and low water solubility, diafenthiuron that enters aquatic systems is expected to partition from the water into the sediment. apvma.gov.au However, the rapid degradation processes would continue to limit its long-term persistence and accumulation even within this compartment.

Ecotoxicological Impact and Environmental Risk Assessment

Effects on Aquatic Ecosystems

The introduction of Diafenthiuron into freshwater bodies can have profound impacts on the health and stability of aquatic ecosystems. researchgate.net Research indicates that it is moderately to highly toxic for a range of aquatic life. oregonstate.edu

Diafenthiuron and its active carbodiimide (B86325) derivative are very highly toxic to aquatic invertebrates. apvma.gov.au Studies have established the acute toxicity of Diafenthiuron to several invertebrate species. For the water flea (Daphnia magna), a key indicator species in aquatic toxicology, the 48-hour EC50 (Effective Concentration at which 50% of the population shows an effect) is reported to be as low as 0.15 parts per billion (ppb). apvma.gov.au The active carbodiimide derivative is even more potent, with a 48-hour LC50 (Lethal Concentration for 50% of the population) of 0.024 ppb for water fleas. apvma.gov.au

Different formulations of Diafenthiuron exhibit varying levels of toxicity. For instance, the 25% emulsifiable concentrate (EC) formulation was found to be highly toxic to the crustacean Macrobrachium nipponense, while the 50% suspension concentrate (SC) was moderately toxic. researchgate.net In a 21-day chronic reproduction test on water fleas, Diafenthiuron did not inhibit reproduction at the highest tested concentration of 0.09 ppb. apvma.gov.au However, the No-Observed-Effect Concentration (NOEC) for the total number of young was determined to be 0.001 ppb, indicating a high sensitivity of this species to chronic exposure. apvma.gov.au

Table 1: Acute and Chronic Toxicity of Diafenthiuron to Aquatic Invertebrates

| Species | Formulation/Active Ingredient | Endpoint | Value (ppb) | Reference |

| Water flea (Daphnia magna) | Diafenthiuron | 48h EC50 | 0.15 | apvma.gov.au |

| Water flea (Daphnia magna) | Carbodiimide derivative | 48h LC50 | 0.024 | apvma.gov.au |

| Water flea (Daphnia magna) | Diafenthiuron | 21-day Reproduction NOEC | 0.001 | apvma.gov.au |

| Macrobrachium nipponense | 25% Diafenthiuron EC | Acute Toxicity | High | researchgate.net |

| Macrobrachium nipponense | 50% Diafenthiuron SC | Acute Toxicity | Moderate | researchgate.net |

| Eriocheir sinensis | 25% Diafenthiuron EC | Acute Toxicity | Low | researchgate.net |

| Eriocheir sinensis | 50% Diafenthiuron SC | Acute Toxicity | Low | researchgate.net |

Diafenthiuron is also classified as very highly toxic to a range of fish species. apvma.gov.au Its impact can manifest as acute mortality, as well as a variety of sub-lethal and chronic effects that can impair the long-term health and sustainability of fish populations.

Acute toxicity tests have demonstrated the high lethality of Diafenthiuron to fish. The 96-hour LC50 values are in the low parts per billion range for several species, indicating that even minute concentrations can be fatal. For example, the most sensitive species tested was catfish, with a 96-hour LC50 of 1.3 ppb. apvma.gov.au Rainbow trout and bluegill sunfish are also highly susceptible, with reported 96-hour LC50 values of 0.0007 mg/L and 0.0013 mg/L, respectively. The common carp (B13450389) (Cyprinus carpio) has a reported 96-hour LC50 of 0.0038 mg/L.

Table 2: Acute Toxicity (96h LC50) of Diafenthiuron to Various Fish Species

| Species | 96h LC50 (ppb) | Reference |

| Catfish | 1.3 | apvma.gov.au |

| Rainbow Trout | 2 (carbodiimide derivative) | apvma.gov.au |

| Ctenopharyngodon idella | 5670 | researcherslinks.com |

Sub-lethal effects of Diafenthiuron exposure in fish include developmental and behavioral changes. In zebrafish (Danio rerio), exposure to Diafenthiuron led to significantly shortened body lengths in larvae, indicating developmental toxicity. nih.govresearchgate.net Behavioral alterations have also been observed, with fish exposed to higher concentrations initially exhibiting rapid movements to avoid the contaminated water, followed by sluggishness and loss of scales as the exposure continued. researcherslinks.com

While direct, long-term studies on the reproductive effects of Diafenthiuron in fish are limited, the developmental effects observed suggest potential for reproductive impairment. For instance, exposure to certain pesticides during larval stages has been shown to result in smaller gonads in adult male fish in other studies. oregonstate.edu Furthermore, Diafenthiuron exposure in zebrafish has been shown to downregulate the expression of genes involved in pituitary development, which could potentially impact reproductive functions. nih.govresearchgate.net

In exposed Labeo rohita, there were significant increases in white blood cell count, lymphocyte count, red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, and red cell distribution width compared to control groups. nih.govresearchgate.net Conversely, platelet count, plateletcrit, and platelet distribution width were significantly reduced. researchgate.net Serum biochemical parameters were also disturbed, with alterations in the concentrations of total serum proteins, albumin, globulin, cholesterol, and triglycerides. researchgate.net

Similarly, in Ctenopharyngodon idella exposed to various concentrations of Diafenthiuron for 96 hours, significant increases were observed in red blood cell count, hematocrit, mean corpuscular hemoglobin concentration, hemoglobin, white blood cells, monocytes, granulocytes, and lymphocytes. researcherslinks.com In contrast, red blood cell distribution width, mean corpuscular hemoglobin, mean corpuscular volume, and platelet distribution width significantly decreased. researcherslinks.com A significant increase in serum triglycerides was also noted. researcherslinks.com

Table 3: Effects of Diafenthiuron on Hematological and Serum Biochemical Parameters in Fish

| Species | Parameter | Effect | Reference |

| Labeo rohita | White Blood Cell Count | Increased | researchgate.net |

| Labeo rohita | Red Blood Cell Count | Increased | researchgate.net |

| Labeo rohita | Hemoglobin | Increased | researchgate.net |

| Labeo rohita | Hematocrit | Increased | researchgate.net |

| Labeo rohita | Platelet Count | Decreased | researchgate.net |

| Labeo rohita | Total Serum Proteins | Disturbed | researchgate.net |

| Labeo rohita | Cholesterol | Disturbed | researchgate.net |

| Ctenopharyngodon idella | Red Blood Cell Count | Increased | researcherslinks.com |

| Ctenopharyngodon idella | Hemoglobin | Increased | researcherslinks.com |

| Ctenopharyngodon idella | White Blood Cell Count | Increased | researcherslinks.com |

| Ctenopharyngodon idella | Serum Triglycerides | Increased | researcherslinks.com |

Toxicity to Fish Species

Developmental Toxicity (e.g., Zebrafish Embryotoxicity)

Recent studies utilizing the zebrafish (Danio rerio) model organism have provided significant evidence of Diafenthiuron's developmental toxicity. researchgate.netnih.gov Exposure of zebrafish embryos to Diafenthiuron at various concentrations has been shown to induce a range of adverse effects on their development.

Research indicates that exposure to Diafenthiuron leads to decreased survival rates, a reduced heart rate, and a significant shortening of body length in zebrafish larvae. researchgate.netmdpi.com Furthermore, it has been observed to downregulate the spatiotemporal expression of genes crucial for pituitary development, such as pomc and prl. researchgate.netnih.gov These findings highlight the potential for Diafenthiuron to interfere with critical developmental processes in aquatic vertebrates.

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Survival | Decreased survival rate in embryos and larvae. | researchgate.netmdpi.com |

| Growth | Significantly shortened body length. | researchgate.netnih.govmdpi.com |

| Cardiovascular Development | Decreased heart rate. | researchgate.netmdpi.com |

| Pituitary Development | Downregulation of marker genes (pomc and prl). | researchgate.netnih.gov |

| Liver Development | Inhibition of development and downregulation of liver-specific marker gene (fabp10a). | researchgate.netnih.gov |

Hepatotoxicity and Oxidative Damage in Aquatic Organisms

Diafenthiuron exposure has been linked to significant liver damage (hepatotoxicity) and oxidative stress in aquatic organisms. nih.gov Studies on zebrafish have demonstrated that the compound inhibits the development of the liver, a primary organ for detoxification. researchgate.net This is evidenced by the downregulation of the liver-specific marker gene, fabp10a. researchgate.netnih.gov

Furthermore, Diafenthiuron induces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. mdpi.com In zebrafish larvae, exposure resulted in a significant increase in intracellular ROS levels and a corresponding decrease in the activity of superoxide (B77818) dismutase, a critical antioxidant enzyme. researchgate.netnih.govmdpi.com In other fish species, such as Labeo rohita, Diafenthiuron was found to disturb the concentration of total serum proteins and aspartate aminotransferase (AST), further indicating potential liver toxicity. nih.gov

Consequences for Aquatic Food Web Stability

The high toxicity of Diafenthiuron to a range of aquatic organisms poses a potential threat to the stability of aquatic food webs. nih.gov The compound and its carbodiimide derivative are classified as very highly toxic to both fish and aquatic invertebrates. apvma.gov.au

Studies have documented high susceptibility in various fish species. For instance, the common carp (Cyprinus carpio) can be killed within hours of exposure to concentrations ten times lower than typical field application rates. plantprotection.plresearchgate.net The 96-hour lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) is extremely low at 0.0007 mg/L. mdpi.com Such acute toxicity to fish and invertebrates, which occupy various trophic levels, can disrupt the food web structure. While one field study noted that the effect on zooplankton communities was temporary due to recovery and repopulation from flowing water, the potential for bioaccumulation and the severe impact on fish populations remain significant concerns for the integrity of aquatic ecosystems. nih.govapvma.gov.au

Effects on Terrestrial Non-Target Organisms

Impact on Beneficial Insects (e.g., Honey Bees, Parasitoids, Predatory Insects)

The impact of Diafenthiuron on beneficial insects is a critical aspect of its environmental risk profile, as these organisms are essential for pollination and natural pest control.

Diafenthiuron is recognized as being toxic to honey bees, which are primary pollinators in many agricultural ecosystems. plantprotection.plsemanticscholar.org Risk assessments based on contact toxicity have classified it as a non-selective insecticide, with doses effective against pest species also being lethal to bees. nih.gov For example, a dose that killed 90% of the cardamom borer pest was found to cause 100% mortality in Indian bees (Apis cerana indica). nih.gov Depending on the specific assessment method, its toxicity to bees is ranked from slightly to moderately toxic to highly toxic. apvma.gov.aunih.gov

Beyond direct mortality, sub-lethal exposure to Diafenthiuron can lead to significant adverse effects. nih.gov Even at very low concentrations, it has been found to negatively affect the foraging and homing behavior of Indian bees. nih.govresearchgate.net In one study, 40% of bees fed with a sublethal dose of Diafenthiuron were missing three days after exposure. nih.govresearchgate.net Other documented sub-lethal effects include reduced reproductive success, including egg production and larval survival, and impaired ability to locate and collect food. wikipedia.org These sub-lethal impacts are considered highly relevant in risk assessment as they can weaken colonies and reduce pollination services. nih.govresearchgate.net

| Effect Type | Specific Impact | Affected Species | Reference |

|---|---|---|---|

| Lethal | High mortality; considered non-selective. | Apis cerana indica, Apis mellifera | plantprotection.plnih.gov |

| Sub-lethal (Behavioral) | Impaired foraging and homing behavior. | Apis cerana indica | nih.govresearchgate.net |

| Sub-lethal (Behavioral) | Reduced ability to locate and collect food. | General (Bees) | wikipedia.org |

| Sub-lethal (Reproductive) | Reduced egg production and larval survival. | General (Bees) | wikipedia.org |

The toxicity of Diafenthiuron to the natural enemies of pests, such as predators and parasitoids, is varied and species-dependent. This variability is important when considering its suitability for integrated pest management (IPM) programs. ndpublisher.in

Studies have shown that Diafenthiuron is moderately to highly harmful to certain parasitic wasps. For instance, it is harmful to Apanteles plutellae and causes significant mortality in adults of Chelonus blackburni. apvma.gov.auplantprotection.plsemanticscholar.orgbibliotekanauki.pl One study noted an 86.67% mortality rate for C. blackburni within 48 hours at a recommended dose. bibliotekanauki.pl

| Organism Group | Specific Organism | Observed Effect | Reference |

|---|---|---|---|

| Parasitoid Wasp | Chelonus blackburni | Moderately harmful to highly toxic. | plantprotection.plsemanticscholar.orgbibliotekanauki.pl |

| Parasitoid Wasp | Apanteles plutellae | Harmful. | apvma.gov.au |

| Predatory Beetle | Coccinellids (Ladybugs) | Slightly harmful to not harmful. | plantprotection.plsemanticscholar.orgbibliotekanauki.plresearchgate.net |

| Predatory Arachnid | Spiders | No adverse effects observed in field studies. | bibliotekanauki.plresearchgate.net |

| Predatory Neuropteran | Chrysopids (Lacewings) | No adverse effects observed in field studies. | researchgate.net |

| Predatory Bug | Immature Anthocorids and Mirids | Toxic. | bibliotekanauki.pl |

Toxicity to Earthworms and Soil Microorganisms

Toxicity to Earthworms

Diafenthiuron is generally considered to have low acute toxicity to earthworms in terms of mortality. Research indicates that even at high concentrations, the direct lethal effects are minimal. For instance, one study found that Diafenthiuron is non-toxic to the earthworm species Perionyx excavatus, with a recorded mortality of only 3.33% at the highest tested dose researchgate.netplantprotection.pl.

Interactive Data Table: Effects of a Diafenthiuron-Containing Formulation on Eisenia fetida

| Concentration (mg/kg dry soil) | Mortality (after 14 days) | Biomass Change |

| 0 (Control) | 0% | - |

| 10 | 0% | Not specified |

| 50 | 0% | Not specified |

| 100 | 0% | Not specified |

| 250 | 0% | Significant reduction |

| 500 | 0% | Significant reduction |

| 750 | 0% | Significant reduction |

| 1000 | 0% | Significant reduction |

Data sourced from a study on a formulation containing Cyantraniliprole 7.3% w/w and Diafenthiuron 36.4% w/w SC ijfmr.com.

Toxicity to Soil Microorganisms

Impact on Silkworms

Diafenthiuron is highly toxic to silkworms (Bombyx mori) upon direct contact or ingestion of freshly treated mulberry leaves. Studies have demonstrated that exposure to Diafenthiuron can lead to significant mortality rates in a short period. For instance, research has shown that Diafenthiuron can kill over 80% of silkworm caterpillars within 24 hours at all tested doses researchgate.netplantprotection.pl.

The toxicity of Diafenthiuron to silkworms is, however, highly dependent on the time elapsed after the application of the pesticide to mulberry leaves. This "waiting period" or "days after spraying" (DAS) is a critical factor in mitigating the adverse effects. Research has shown that with a sufficient waiting period, Diafenthiuron can be considered safer for silkworm rearing, with some studies even reporting beneficial effects on larval growth and cocoon parameters.

For example, when silkworms were fed mulberry leaves treated with Diafenthiuron 8 days after spraying, a significant mortality rate of 10.00% to 14.4% was observed in the fifth instar. However, when the waiting period was extended to 15 or 21 days, no mortality was recorded amazonaws.com. In fact, feeding silkworms with leaves treated 15 to 21 days prior with Diafenthiuron resulted in a high Effective Rate of Rearing (ERR), comparable to control groups amazonaws.com.

Furthermore, studies on the reproductive traits of silkworms have shown that a 20-day waiting period after spraying mulberry leaves with Diafenthiuron resulted in enhanced reproductive performance, including maximum fecundity and a high hatching rate, with minimal negative effects sdiarticle5.com.

The quality of cocoons is also influenced by the waiting period. When silkworms were fed leaves treated with Diafenthiuron 20 days after spraying, they produced cocoons with significantly better characteristics, including a higher percentage of good cocoons, increased cocoon and shell weight, and longer filament length, compared to those fed leaves with a 15-day waiting period journaljsrr.comresearchgate.net.

Interactive Data Table: Acute Toxicity of Diafenthiuron 50 WP to Bombyx mori

| Treatment (Concentration) | Corrected Mortality (%) after 6h | Corrected Mortality (%) after 12h | Corrected Mortality (%) after 24h | Corrected Mortality (%) after 48h |

| 0.8 g/L | 0.00 | 26.31 | 78.95 | 100.00 |

| 1.2 g/L | 5.13 | 26.31 | 89.47 | 100.00 |

| 1.6 g/L | 5.13 | 34.21 | 94.74 | 100.00 |

Data from a direct toxicity study bibliotekanauki.pl.

Interactive Data Table: Effect of Waiting Period (Days After Spraying - DAS) on Silkworm (Bombyx mori) Rearing Performance

| Days After Spraying (DAS) | Larval Mortality (%) | Effective Rate of Rearing (ERR %) |

| 8 | 10.00 - 14.4 | Not specified |

| 15 | 0.00 | 97.78 |

| 21 | 0.00 | 96.67 |

Data compiled from studies on feeding silkworms with Diafenthiuron-treated mulberry leaves amazonaws.com.

Interactive Data Table: Influence of Waiting Period (DAS) on Silkworm Cocoon Parameters

| Parameter | 15 DAS | 20 DAS |

| Good Cocoons (%) | Not specified | 98.12 |

| Cocoon Weight (g) | Not specified | 1.57 |

| Shell Weight (g) | Not specified | 0.321 |

| Cocoon Shell Ratio (%) | Not specified | 19.98 |

| Filament Length (m) | Not specified | 1031.07 |

Data from a study evaluating economic traits of silkworms fed Diafenthiuron-treated leaves journaljsrr.comresearchgate.net.

Pest Resistance Dynamics and Management Strategies

Development of Resistance in Target Arthropod Populations

The intensive use of diafenthiuron has imposed significant selection pressure on various arthropod populations, leading to the evolution of resistance. This phenomenon compromises the field performance of the compound and necessitates careful monitoring and management.

Whiteflies: The silverleaf whitefly, Bemisia tabaci, a significant pest in numerous cropping systems, has developed notable resistance to diafenthiuron. ijsr.in In one study, a resistant strain of B. tabaci (R-DfWf) was established after 36 generations of selection, resulting in a 32.8-fold increase in resistance compared to a susceptible lab strain (S-Lab). tandfonline.com This highlights the potential for rapid resistance development under continuous selection pressure. While diafenthiuron has been considered a valuable tool against whiteflies, particularly in managing populations resistant to other insecticides, these findings underscore the need for its judicious use. ijsr.intandfonline.com

Mites: Resistance to diafenthiuron has been extensively documented in the two-spotted spider mite, Tetranychus urticae, a polyphagous pest affecting vegetable and cotton crops. researchgate.netcottoninfo.com.au A survey of field-collected populations from vegetable crops in Tamil Nadu, India, revealed varying levels of resistance, ranging from low (5.35-fold) to high (50.53-fold). researchgate.net The study identified one population with an LC50 value of 11.169 ppm, indicating a high level of resistance that could lead to control failures. researchgate.net In Australian cotton, while early monitoring did not detect resistance, the potential for development was recognized. researchgate.net Later reports from Australia confirmed challenges in managing mites due to diafenthiuron resistance, alongside resistance to other acaricides like abamectin. cottoninfo.com.au The redlegged earth mite (Halotydeus destructor) is another pest for which diafenthiuron is a registered control agent, though resistance issues in this species have been more prominently associated with synthetic pyrethroids and organophosphates. agrifutures.com.au

Lepidopteran Pests: Diafenthiuron is recognized for its efficacy against certain lepidopteran larvae. youtube.comresearchgate.net However, the order Lepidoptera includes many species known for their propensity to develop resistance to a wide array of insecticides. irac-online.org For example, the diamondback moth, Plutella xylostella, has developed resistance to virtually every insecticide used against it. irac-online.org While specific, widespread cases of high-level diafenthiuron resistance in lepidopteran pests are not as extensively documented in the provided research as for mites and whiteflies, the inherent genetic plasticity of this group necessitates vigilance. irac-online.orgnih.gov

Table 1: Documented Resistance Levels to Diafenthiuron in Specific Arthropod Pests

Biochemical Mechanisms of Resistance

Metabolic resistance is a primary strategy employed by arthropods to counteract the toxic effects of insecticides. nih.govfrontiersin.org This involves the enhanced activity of detoxification enzymes that metabolize or sequester the insecticide before it can reach its target site. nih.gov In the case of diafenthiuron, resistance in pests like Bemisia tabaci has been strongly linked to elevated levels of three major enzyme families: cytochrome P450 monooxygenases, carboxylesterases, and glutathione (B108866) S-transferases. tandfonline.comtandfonline.com

Carboxylesterases (COE) are another group of detoxification enzymes known to play a role in resistance to various insecticide classes, including organophosphates, carbamates, and pyrethroids. nih.govresearchgate.netmdpi.com Research has confirmed their involvement in diafenthiuron resistance. Biochemical assays on a resistant B. tabaci strain showed that COE activity was 3.12 times higher than in its susceptible counterpart. tandfonline.com At the genetic level, the expression of a specific carboxylesterase gene, COE2, was found to be more than 2.5-fold higher in the resistant strain. tandfonline.com This increased enzymatic activity contributes to resistance by hydrolyzing the insecticide molecule. nih.govresearchgate.net

**Table 2: Summary of Enhanced Detoxification Enzyme Activity in a Diafenthiuron-Resistant (R-DfWf) Strain of *Bemisia tabaci***

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. Understanding these patterns is vital for designing effective insecticide rotation programs.

Studies have shown varied cross-resistance patterns for diafenthiuron:

In the greenhouse whitefly, Trialeurodes vaporariorum, a strain with high resistance (>300-fold) to the insect growth regulator buprofezin (B33132) showed no significant cross-resistance to diafenthiuron. oup.com

Similarly, diafenthiuron has been reported to be equally effective against organophosphate (OP)-susceptible and OP-resistant strains of mites, suggesting a lack of cross-resistance with that chemical class. journals.co.za

However, a study on Tetranychus urticae populations in India found that populations with moderate to high levels of resistance to diafenthiuron also exhibited high resistance to propargite (B33192) and chlorfenapyr, and extremely high resistance to spiromesifen (B166731) and buprofezin. researchgate.net This indicates that common metabolic detoxification mechanisms may be acting on these different classes of acaricides in certain field populations, leading to cross-resistance. researchgate.net

Non-Target Site Resistance Mechanisms

Non-target site resistance (NTSR) encompasses a range of adaptations that prevent an insecticide from reaching its intended molecular target within the pest. nih.gov Unlike target-site resistance, which involves mutations in the target protein itself, NTSR mechanisms reduce the amount of active ingredient that gets to the site of action. latrobe.edu.aunih.govahdb.org.uk These mechanisms can confer broad cross-resistance to different insecticide classes. growiwm.org

Reduced Cuticular Penetration

One of the primary non-target site resistance mechanisms is the reduced penetration of the insecticide through the insect's outer cuticle. nih.govnih.gov The cuticle serves as the first line of defense against contact insecticides. nih.gov Alterations that thicken or change the composition of this barrier can slow the rate of insecticide absorption. infravec2.eunih.govplos.orglstmed.ac.uk This delay provides more time for the insect's metabolic enzymes to detoxify the chemical before it can reach its neurological or metabolic target. nih.gov

Research on various insect species has demonstrated a correlation between a thicker cuticle and higher levels of insecticide resistance. nih.govresearchgate.netncsu.edu For instance, studies on Anopheles funestus and Aedes aegypti mosquitoes have shown that pyrethroid-resistant strains possess significantly thicker cuticles compared to their susceptible counterparts. nih.govresearchgate.net This thickening can result from increased deposition of chitin, cuticular proteins, or surface hydrocarbons. nih.govinfravec2.eu While this mechanism is well-documented for insecticides like pyrethroids and DDT, specific research definitively linking reduced cuticular penetration as a primary resistance mechanism to Diafenthiuron is not extensively detailed in current literature. However, it remains a potential contributing factor, especially when acting synergistically with other resistance types. nih.gov

Behavioral Resistance

Behavioral resistance is an evolved change in an insect's behavior that reduces its exposure to a toxic substance. plos.org This can manifest as avoidance of treated surfaces or plants, leading to reduced contact with the insecticide. plos.org For example, insects may develop the ability to detect and move away from a treated area, a phenomenon known as excito-repellency. nih.gov

This form of resistance is complex to document and must be distinguished from simple aversion or learned avoidance. plos.org True behavioral resistance involves heritable changes in the pest population's response to a chemical. While documented in various insects against different insecticides, such as the diamondback moth (Plutella xylostella) avoiding permethrin-treated leaves for egg-laying, specific, peer-reviewed studies demonstrating evolved behavioral resistance of key pests solely to Diafenthiuron are limited. plos.org

Strategies for Resistance Management

To preserve the efficacy of Diafenthiuron and other insecticides, structured resistance management strategies are crucial. These strategies aim to minimize the selection pressure on pest populations, thereby delaying the evolution of resistance.

Insecticide Rotation and Alternation Programs

A cornerstone of insecticide resistance management is the rotation or alternation of chemicals with different modes of action (MoA). nih.gov Continuous use of the same insecticide or those from the same MoA group selects for resistant individuals. By rotating to a different MoA, the surviving pests from the first application are likely to be susceptible to the second, breaking the cycle of selection. mdpi.com

Diafenthiuron, which belongs to IRAC Group 12A, is a valuable tool in these programs. researchgate.net Resistance management strategies for cotton, for example, explicitly recommend rotating Diafenthiuron with insecticides from other groups to control pests like two-spotted mites (Tetranychus urticae) and silverleaf whitefly (Bemisia tabaci). cottoninfo.com.au The Australian cotton industry's Insecticide Resistance Management Strategy (IRMS) provides a clear framework, defining specific windows for the application of different insecticide groups to prevent consecutive exposure of a single pest generation to the same MoA. cottoninfo.com.au For instance, to manage emerging resistance in mites, guidelines may restrict the use of Diafenthiuron to no more than two applications per season, advising against consecutive use. cottoninfo.com.au

Table 1: Example of an Insecticide Rotation Strategy for Cotton Pests

| Pest Target | Stage 1 (Early Season) | Stage 2 (Mid-Season) | Stage 3 (Late Season) | Rationale |

|---|---|---|---|---|

| Silverleaf Whitefly (Bemisia tabaci) | Group 4A (e.g., Clothianidin) | Group 12A (Diafenthiuron) or Group 23 (Spirotetramat) | Group 28 (e.g., Cyantraniliprole) | Alternating MoA to mitigate resistance development in a highly adaptive pest. nih.govcottoninfo.com.au |

| Two-Spotted Mite (Tetranychus urticae) | Group 6 (e.g., Abamectin) | Group 12A (Diafenthiuron) | Group 21A (e.g., Pyridaben) | Managing emerging Diafenthiuron resistance by rotating with miticides that have different target sites. cottoninfo.com.auresearchgate.net |

Integration into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is a holistic approach that combines multiple control tactics, including biological, cultural, and chemical methods, to manage pests sustainably. ijsr.in Diafenthiuron is often considered a valuable component in IPM programs due to its novel mode of action and its utility against key sucking pests that can be problematic in various cropping systems. ijsr.inijcmas.com

In cotton IPM, Diafenthiuron can be used to control whiteflies and mites when populations reach economic thresholds, preserving beneficial insect populations that might be harmed by broader-spectrum insecticides. insidecotton.com The integration of Diafenthiuron into an IPM framework involves:

Monitoring: Regular scouting to determine pest and beneficial insect populations. cottoninfo.com.au

Thresholds: Applying insecticides only when pest numbers reach a level that could cause economic damage. cottoninfo.com.au

Selective Use: Choosing insecticides that are effective against the target pest while having a milder effect on natural enemies. ijsr.in

Cultural Controls: Using practices like managing weed hosts that can harbor pests like whiteflies and mites between seasons. insidecotton.com

By incorporating Diafenthiuron within a broader IPM strategy, reliance on any single chemical is reduced, which helps to manage resistance and leads to more sustainable pest control. researchgate.netiosrjournals.org

Monitoring and Surveillance of Resistance Development

Systematic monitoring and surveillance are essential to detect shifts in pest susceptibility to Diafenthiuron at an early stage. cottoninfo.com.auirac-online.org These programs provide critical data that inform and validate resistance management strategies. who.int Monitoring typically involves collecting pest populations from the field and using laboratory-based bioassays to determine their lethal concentration (LC50) values, which are then compared to a known susceptible baseline. ahdb.org.ukresearchgate.net

Surveillance programs have been crucial in identifying emerging resistance to Diafenthiuron. For example, monitoring in the Australian cotton industry detected increased resistance in several two-spotted mite populations, prompting adjustments to management recommendations. cottoninfo.com.au Similarly, a study in Tamil Nadu, India, evaluated eleven field populations of T. urticae from vegetable crops and found varying levels of resistance to Diafenthiuron, with resistance ratios ranging from low to high. researchgate.net

Table 2: Diafenthiuron Resistance Monitoring in Tetranychus urticae (Vegetable Ecosystems, Tamil Nadu)

| Population Collection Site | LC50 (ppm) | Resistance Ratio (RR) | Resistance Level |

|---|---|---|---|

| Pichanur | 1.184 | 5.35 | Low |

| Muthur | 1.646 | 7.44 | Low |

| Nallur | 2.258 | 10.21 | Moderate |

| Puthupalayam | 2.709 | 12.25 | Moderate |

| AC & RI, Madurai | 3.495 | 15.81 | Moderate |

| Velayuthampalayam | 4.675 | 21.15 | Moderate |

| Alagapuri | 5.598 | 25.32 | Moderate |

| Palarpatty | 6.734 | 30.46 | Moderate |

| Odanilai | 7.083 | 32.04 | Moderate |

| Kamalapuram | 7.300 | 33.03 | Moderate |

| Ambilikai | 11.169 | 50.53 | High |

Source: Adapted from research findings on Diafenthiuron resistance in field-collected T. urticae. researchgate.net

This type of data is invaluable for providing growers and crop advisors with early warnings and guiding the selection of appropriate and effective control measures, thereby extending the viable lifespan of Diafenthiuron as a pest management tool. cottoninfo.com.auhealth.mil

Advanced Analytical Methodologies for Diafenthiuron and Its Metabolites

Sample Preparation and Extraction Techniques

The initial step in the analysis of diafenthiuron involves its extraction from the sample matrix. The choice of technique is critical to ensure high recovery rates, minimize co-extractive interference, and prevent the degradation of the target analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and effectiveness. mdpi.comnih.gov It involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts and a cleanup step known as dispersive solid-phase extraction (dSPE). mdpi.comnih.gov

For diafenthiuron analysis, acetonitrile is commonly used to extract the analyte from homogenized samples. apvma.gov.auresearchgate.net A subsequent partitioning phase, induced by adding salts like magnesium sulfate (B86663) and sodium chloride, separates the acetonitrile layer from the aqueous phase. researchgate.net The cleanup (dSPE) step is crucial for removing matrix interferences. A combination of sorbents is often employed, with Primary Secondary Amine (PSA) being effective for removing organic acids and sugars, C18 for nonpolar interferences, and Graphitized Carbon Black (GCB) for pigments like chlorophyll. bohrium.comnih.gov